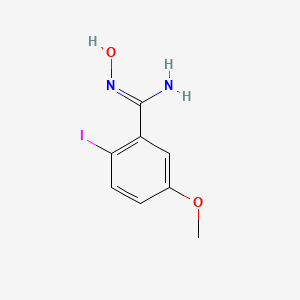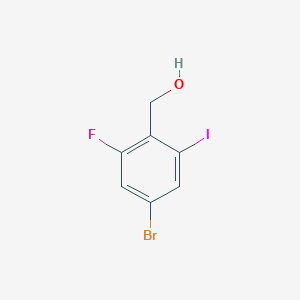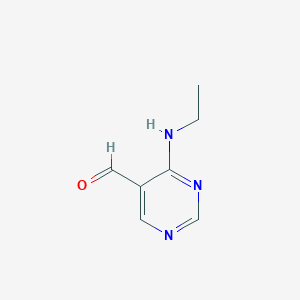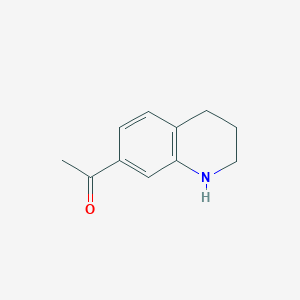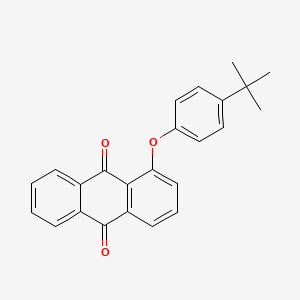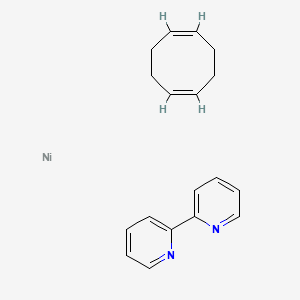
(5-Methoxyisoquinolin-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methoxyisoquinolin-1-yl)methanol is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of a methoxy group at the 5-position and a hydroxymethyl group at the 1-position of the isoquinoline ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxyisoquinolin-1-yl)methanol typically involves the regioselective metalation of methoxy-substituted isoquinolines. One common method is the use of the Knochel–Hauser base, which allows for the selective metalation at the C-1 position. This is followed by trapping with aromatic aldehydes to yield aryl(isoquinolin-1-yl)carbinols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxyisoquinolin-1-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding methoxyisoquinoline.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (5-Methoxyisoquinolin-1-yl)carboxylic acid.
Reduction: Formation of (5-Methoxyisoquinoline).
Substitution: Formation of various substituted isoquinolines depending on the reagents used.
Scientific Research Applications
(5-Methoxyisoquinolin-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Methoxyisoquinolin-1-yl)methanol involves its interaction with various molecular targets and pathways. The methoxy and hydroxymethyl groups play a crucial role in its reactivity and binding affinity to biological targets. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
(1-Methoxyisoquinolin-3-yl)methanol: Similar structure but with the methoxy group at the 1-position and hydroxymethyl group at the 3-position.
(6-Methoxyisoquinolin-1-yl)methanol: Similar structure but with the methoxy group at the 6-position.
(5-Methoxyquinoline): Similar structure but without the hydroxymethyl group.
Uniqueness
(5-Methoxyisoquinolin-1-yl)methanol is unique due to the specific positioning of the methoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other isoquinoline derivatives .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(5-methoxyisoquinolin-1-yl)methanol |
InChI |
InChI=1S/C11H11NO2/c1-14-11-4-2-3-8-9(11)5-6-12-10(8)7-13/h2-6,13H,7H2,1H3 |
InChI Key |
MFYVUUAITRBGNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



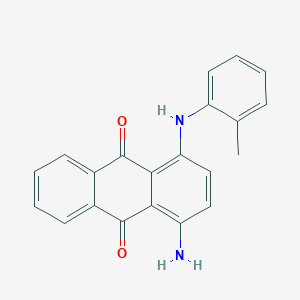
![4-(4-Bromobenzyl)-7-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128205.png)
![(Z)-N-[(E,2R)-2-hydroxyheptadec-3-enyl]tetracos-15-enamide](/img/structure/B13128214.png)

